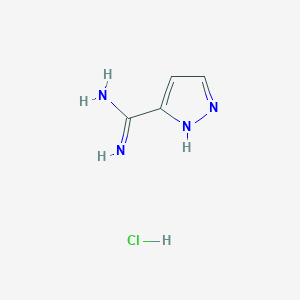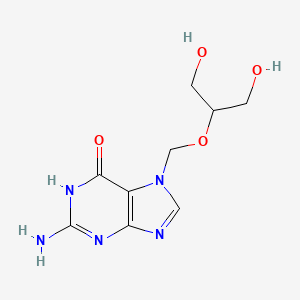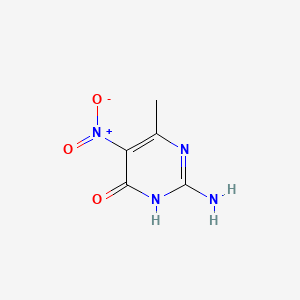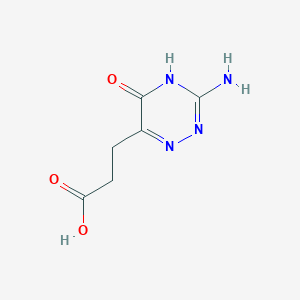
1H-pyrazole-3-carboximidamide hydrochloride
Overview
Description
1H-Pyrazole-3-carboximidamide hydrochloride is a heterocyclic organic compound with the molecular formula C4H7ClN4. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two nitrogen atoms. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Mechanism of Action
Target of Action
1H-pyrazole-3-carboximidamide hydrochloride is primarily used as a reagent for the chemically specific guanylation of sterically unhindered primary and secondary aliphatic amines . It is a versatile reagent that is stable under mild conditions .
Mode of Action
The mode of action of this compound involves its interaction with its targets, the primary and secondary aliphatic amines. It acts as a guanylation agent, introducing a guanidinium group to these amines . This guanylation process is chemically specific and efficient .
Biochemical Pathways
This compound affects the biochemical pathways involving the guanylation of amines. This process is crucial in the synthesis of various compounds, including peptides . The downstream effects of this pathway include the production of guanidylated compounds, which have various applications in biochemical research and drug synthesis .
Pharmacokinetics
It is known to be soluble in water , which suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of the action of this compound involve the formation of guanidylated compounds. These compounds are crucial in various biochemical processes and are used in the synthesis of various drugs .
Action Environment
The action of this compound is influenced by environmental factors. It is stable even under basic conditions, such as a 1 M water solution of 1 M Na2CO3 . Its solubility in water suggests that it is likely to be mobile in the environment. It should be noted that it is classified as hazardous for the environment , and appropriate precautions should be taken when handling and disposing of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3-carboximidamide hydrochloride can be synthesized through multiple routes. One common method involves the reaction of aminoguanidine bicarbonate with 1,1,3,3-tetramethoxypropane under acidic conditions, leading to the formation of the pyrazole ring . Another method involves the reaction of imidazole with cyanamide, which also results in the formation of the desired compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reactions using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-3-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various pyrazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
1H-Pyrazole-3-carboximidamide hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1H-Pyrazole-1-carboxamidine hydrochloride
- 1H-Pyrazole-4-carboximidamide hydrochloride
- 1H-Pyrazole-5-carboximidamide hydrochloride
Comparison: 1H-Pyrazole-3-carboximidamide hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different biological activities and applications, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
1H-pyrazole-5-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4.ClH/c5-4(6)3-1-2-7-8-3;/h1-2H,(H3,5,6)(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEATQMXNIFWCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B1384185.png)
![6-benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384186.png)

![7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384190.png)
![5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1384191.png)



![2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1384197.png)




![2-{1-[3,5-bis(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1384208.png)
